Tetracyclo(4.1.0.0(2,4).0(3,5))heptane
Description
Fundamental Principles of Molecular Strain in Organic Chemistry
Angle Strain (Baeyer Strain): This type of strain arises from the deviation of bond angles from their ideal values. For sp³-hybridized carbon atoms, the ideal bond angle is 109.5°. In many cyclic and polycyclic molecules, the geometric constraints of the ring system force these angles to be significantly smaller or larger, leading to a decrease in orbital overlap and an increase in energy. wou.edumcat-review.org Cyclopropane (B1198618) and cyclobutane (B1203170) are classic examples of molecules with significant angle strain due to their compressed bond angles. wou.edu
Torsional Strain (Pitzer Strain): Torsional strain results from the eclipsing of bonds on adjacent atoms. mcat-review.orgwikipedia.org In an eclipsed conformation, the electron clouds of the bonds repel each other, increasing the molecule's energy compared to a staggered conformation where the bonds are farther apart. This type of strain is particularly significant in cyclic molecules where rotation around bonds is restricted.
Steric Strain (Van der Waals Strain): This strain occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive van der Waals forces. A specific example is 1,3-diaxial strain in cyclohexane (B81311) derivatives, where an axial substituent interacts unfavorably with axial hydrogens on the same side of the ring. wikipedia.org
These fundamental strain principles are crucial for understanding the structure, stability, and reactivity of highly strained polycyclic hydrocarbons. The accumulation of these strains in a molecule can lead to unusual chemical and physical properties.
Significance of Strained Cage Systems in Contemporary Chemical Research
Strained cage systems, also known as polycyclic hydrocarbons, are molecules composed of two or more fused rings, often forming three-dimensional structures. nih.gov The unique architectures of these molecules often lead to significant ring strain. mcat-review.orglibretexts.org Despite their inherent instability, or in some cases because of it, these compounds have garnered considerable interest in modern chemical research for several reasons.
Firstly, the high strain energy stored within these molecules can be released in chemical reactions, making them valuable as high-energy density materials. researchgate.net The controlled release of this energy can be harnessed for various applications. For instance, the isomerization of quadricyclane (B1213432) to norbornadiene has been studied for its potential in solar energy storage.
Secondly, the rigid and well-defined structures of cage compounds make them excellent building blocks for supramolecular chemistry and materials science. rsc.org Their unique geometries can be exploited to create novel polymers, catalysts, and nanomaterials with specific properties. The internal cavities of some cage molecules can also encapsulate other atoms or molecules, leading to the formation of endohedral complexes with potential applications in drug delivery and imaging. libretexts.org
Finally, the study of strained cage systems pushes the boundaries of chemical synthesis and theory. e-bookshelf.de The challenge of constructing these complex molecules has led to the development of new synthetic methodologies. Furthermore, understanding their bonding and reactivity provides valuable insights into fundamental chemical principles.
Historical Context of Tetracyclo[4.1.0.02,4.03,5]heptane within Strained Hydrocarbon Chemistry
The field of strained hydrocarbon chemistry has a rich history, marked by the synthesis of molecules that were once thought to be impossible to create. The pursuit of these "unnatural" structures has been driven by a desire to test the limits of chemical bonding and to create molecules with novel properties.
Tetracyclo[4.1.0.02,4.03,5]heptane, with its compact and highly strained cage structure, is a notable example within this field. Its synthesis and characterization are part of a broader effort to synthesize and study polycyclic hydrocarbons with unusual geometries. The chemistry of strained hydrocarbons gained significant momentum in the mid-20th century with the synthesis of molecules like cubane (B1203433) and prismane. libretexts.org These achievements demonstrated that despite high levels of strain, such molecules could be isolated and studied.
The synthesis of tetracyclo[4.1.0.02,4.03,5]heptane and its derivatives is often achieved through intramolecular cycloaddition reactions or rearrangements of other strained precursors. The study of its reactivity has provided insights into the behavior of highly strained C-C bonds and the influence of strain on chemical transformations. For example, its isomerization can be catalyzed by transition metals, a common feature for many strained hydrocarbons. acs.org The historical development of synthetic routes to such complex molecules highlights the ingenuity of organic chemists and the continuous evolution of synthetic strategies.
Structure
3D Structure
Properties
CAS No. |
50861-26-2 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
tetracyclo[4.1.0.02,4.03,5]heptane |
InChI |
InChI=1S/C7H8/c1-2-3(1)5-6-4(2)7(5)6/h2-7H,1H2 |
InChI Key |
QBLIOMUVZBDTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C4C2C34 |
Origin of Product |
United States |
Synthetic Methodologies for Tetracyclo 4.1.0.02,4.03,5 Heptane and Its Derivatives
Early Synthetic Approaches and Methodological Evolution
The first successful synthesis of Tetracyclo[4.1.0.02,4.03,5]heptane was reported in 1974 by Manfred Christl and Gisela Brüntrup. acs.orgscispace.com This seminal work established a viable pathway to this novel isomer of cycloheptatriene, opening the door for the study of its unique chemical and physical properties.
The initial approaches evolved to more detailed and systematic methodologies. A subsequent 1978 publication by the same research group provided a comprehensive account of a key synthetic strategy: the construction of the tetracyclic system through the addition of halogen-substituted carbenes to the precursor molecule, benzvalene. rsc.org This methodological evolution demonstrated that the addition of a carbene to one of the double bonds of benzvalene, a strained valence isomer of benzene, could effectively generate the complex, fused-ring structure of the target molecule. This carbene addition-based approach became a foundational method for accessing not only the parent hydrocarbon but also its functionalized derivatives, such as the 7-endo-halo-substituted analogues. rsc.orgnih.gov
Carbene Addition Reactions in Polycyclic Synthesis
Carbene addition reactions, which involve the [1+2] cycloaddition of a carbene to an alkene, are a cornerstone in the synthesis of cyclopropane (B1198618) rings. researchgate.net This methodology is particularly well-suited for the construction of highly strained polycyclic molecules like Tetracyclo[4.1.0.02,4.03,5]heptane, which incorporates multiple cyclopropane moieties.
Generation of Halogenated Carbenes and Their Reactivity
Halogenated carbenes, especially dichlorocarbene (:CCl2) and dibromocarbene (:CBr2), are highly reactive intermediates commonly used in the synthesis of geminal dihalocyclopropanes. researchgate.netnih.gov These carbenes are typically generated in situ from readily available haloforms. The most common method involves the alpha-elimination of a hydrogen halide from a trihalomethane using a strong base. youtube.com For instance, dichlorocarbene is efficiently produced by reacting chloroform (HCCl3) with a base such as potassium tert-butoxide or aqueous sodium hydroxide. researchgate.netrsc.org To facilitate the reaction in a two-phase system (e.g., chloroform and aqueous NaOH), a phase-transfer catalyst like benzyltriethylammonium bromide is often employed. researchgate.net
| Carbene Precursor | Base / Reagent | Catalyst | Generated Carbene |
| Chloroform (HCCl3) | Potassium tert-butoxide (KOtBu) | None | Dichlorocarbene (:CCl2) |
| Chloroform (HCCl3) | Sodium Hydroxide (NaOH) | Phase-Transfer Catalyst | Dichlorocarbene (:CCl2) |
| Bromoform (HCBr3) | Potassium tert-butoxide (KOtBu) | None | Dibromocarbene (:CBr2) |
| Ethyl Trichloroacetate | Sodium Methoxide (NaOMe) | None | Dichlorocarbene (:CCl2) |
The generated carbene is an electrophilic species that reacts readily with the nucleophilic π-bond of an alkene in a concerted and stereospecific manner. rsc.org This means that the stereochemistry of the starting alkene is preserved in the resulting cyclopropane ring; a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted product. rsc.org
Diastereoselective Addition to Precursor Systems (e.g., Benzvalene)
The strategic application of carbene addition to a carefully chosen precursor is key to the synthesis of Tetracyclo[4.1.0.02,4.03,5]heptane. Benzvalene, a strained polycyclic molecule in its own right, serves as an effective precursor. The addition of a dihalocarbene to one of the cyclopentene double bonds of benzvalene directly yields the core structure of a 7,7-dihalotetracyclo[4.1.0.02,4.03,5]heptane.
Research by Christl and colleagues demonstrated that this addition exhibits notable diastereoselectivity. rsc.org The reaction of dichlorocarbene or dibromocarbene with benzvalene resulted in the preferential formation of the endo-adduct. This stereochemical outcome is dictated by the approach of the carbene to the double bond of the benzvalene molecule. The subsequent reduction of the resulting gem-dihalocyclopropane moiety can then yield the parent tetracycloheptane.
| Precursor | Carbene | Product | Key Finding |
| Benzvalene | Dichlorocarbene (:CCl2) | 7,7-dichloro-7-endo-chlorotetracyclo[4.1.0.02,4.03,5]heptane | The reaction proceeds with endo diastereoselectivity. nih.gov |
| Benzvalene | Dibromocarbene (:CBr2) | 7,7-dibromo-7-endo-bromotetracyclo[4.1.0.02,4.03,5]heptane | The reaction proceeds with endo diastereoselectivity. nih.gov |
Photochemical Cycloaddition and Rearrangement Strategies
Photochemical reactions provide a powerful alternative for the synthesis of strained molecular architectures, as they can facilitate transformations that are thermally forbidden or require harsh conditions. nih.gov The energy supplied by ultraviolet light can induce the formation of high-energy intermediates, which can then rearrange or cyclize to form complex, strained products.
Photo-Induced Transformations of Diazoline Intermediates
The photochemical decomposition of diazolines (and their isomers, diazirines) is a well-established method for generating carbenes. rsc.org Upon irradiation with UV light, these nitrogen-containing heterocyclic compounds readily extrude molecular nitrogen (N2) to produce a highly reactive carbene intermediate. nih.govmdpi.com This photogenerated carbene can then undergo subsequent reactions, most notably intramolecular or intermolecular cyclopropanation of a nearby double bond.
While this strategy is widely used in organic synthesis, its specific application for the direct synthesis of Tetracyclo[4.1.0.02,4.03,5]heptane is not extensively documented in the literature. A hypothetical photochemical pathway could involve a precursor containing a diazoline or diazirine moiety fused to a tricyclic framework. Photolysis would then generate an intramolecular carbene, which could cyclize to form the final cyclopropane ring, completing the tetracyclic cage structure. This approach remains a potentially viable, though less explored, route to this class of strained compounds.
Stereochemical Control in Photoreactions Leading to Strained Systems
Achieving a high degree of stereochemical control is a critical challenge in the synthesis of complex molecules. Photochemical reactions, particularly intramolecular cycloadditions, can offer excellent levels of regio- and stereocontrol. rsc.org The stereochemical outcome of a photocycloaddition is governed by the orbital symmetry rules for excited-state reactions and the conformational constraints of the reacting system.
Several strategies have been developed to enhance stereoselectivity in photoreactions:
Intramolecular Reactions: By tethering the reacting functional groups within the same molecule, the possible modes of reaction are limited, often leading to a single, well-defined stereoisomer. rsc.org
Supramolecular Scaffolding: The use of host molecules, such as cyclodextrins or other molecular templates, can pre-organize the reactant molecules in a specific orientation within a confined space, thereby directing the stereochemical course of the photochemical reaction. nih.gov
Chiral Photosensitizers: Employing a chiral sensitizer can induce the formation of a specific enantiomer or diastereomer of the product. The sensitizer transfers energy to the reactant molecule within a chiral environment, influencing the geometry of the subsequent bond-forming steps.
These principles of stereochemical control are broadly applicable to the photochemical synthesis of strained polycyclic systems and represent key considerations in the design of synthetic routes to specific isomers of molecules like Tetracyclo[4.1.0.02,4.03,5]heptane.
Intramolecular Cyclization Mechanisms for Cage Formation
The formation of the tetracyclo[4.1.0.02,4.03,5]heptane skeleton is achieved through strategic intramolecular bond formations. These reactions are designed to stitch together the intricate network of cyclopropane and cyclobutane (B1203170) rings that constitute the core of the molecule. Key to these syntheses is the generation of reactive intermediates that can undergo controlled ring-closing pathways to yield the desired cage structure.
A powerful method for constructing highly strained ring systems, including the bicyclo[1.1.0]butane moieties found in related structures, is the intramolecular insertion of a cyclopropylidene. Cyclopropylidenes are carbene species that can be generated from precursors such as gem-dihalocyclopropanes upon treatment with an organolithium reagent like methyllithium.
Once formed, the cyclopropylidene can insert into a C-H bond within the same molecule, creating a new carbon-carbon bond and closing a ring. This approach is particularly effective for forming the exceptionally strained central bonds of bicyclobutane systems. For example, this methodology has been successfully applied to create the central C1–C7 bond in tricyclo[4.1.0.02,7]heptane, a compound that also features a bicyclobutane core. The reaction of suitable aminomethyl- or aminoethyl-substituted dibromocyclopropanes with methyllithium can lead to intramolecular C-H or N-H insertion, yielding azabicyclo[3.1.0]hexane derivatives. rsc.org This strategy highlights the utility of cyclopropylidene insertions for forging bonds in sterically demanding environments to produce complex, cage-like molecules.
Beyond cyclopropylidene insertions, a variety of other intramolecular annulation (ring-forming) reactions are employed in the synthesis of complex polycyclic compounds. nih.govdoaj.org These methods provide alternative strategic approaches to building cage-like frameworks.
Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction involves a molecule containing both a diene and a dienophile moiety. Upon heating or catalysis, these groups react with each other to form a six-membered ring, often creating multiple stereocenters with high control. This strategy has been used to construct octacyclic cage compounds, demonstrating its effectiveness in assembling highly complex polycyclic systems in a single step. nih.gov
Prins/Friedel-Crafts Cyclization: A cascade reaction involving an intramolecular Prins cyclization followed by a Friedel-Crafts alkylation can be used to synthesize complex polycyclic structures. beilstein-journals.org In this process, a Lewis acid like BF3·Et2O initiates the cyclization of a vinylphenyl aldehyde, generating a benzyl carbenium ion. beilstein-journals.org This reactive intermediate is then trapped by an intramolecular Friedel-Crafts reaction, closing a second ring and forming aryltetralin-type skeletons. beilstein-journals.org
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for forming rings of various sizes. It utilizes specific catalysts (e.g., Grubbs catalyst) to join two terminal alkenes within a single molecule. This has been applied to the synthesis of C2-symmetric bis-spiro-pyrano cage compounds, showcasing its utility in creating intricate, multi-ring architectures. nih.gov
One-Pot Alkyne Annulation: Modern synthetic methods often involve cascade or one-pot reactions where multiple bonds are formed sequentially without isolating intermediates. Palladium-catalyzed reactions involving alkyne annulation have been developed to construct tricyclic fused indoles from simple starting materials in a single operation. nih.gov These advanced strategies improve synthetic efficiency for building complex polycyclic scaffolds. nih.govdoaj.org
Synthesis of Substituted and Functionalized Tetracyclo[4.1.0.02,4.03,5]heptanes
The synthesis of derivatives of tetracyclo[4.1.0.02,4.03,5]heptane can be approached in two primary ways: by modifying a pre-formed cage structure or by carrying functional groups through a synthetic sequence that builds the cage. These derivatives are crucial for tuning the molecule's properties and for its potential use as building blocks in larger molecular assemblies or materials.
One established strategy involves the divergent synthesis from a common, functionalized precursor. This approach allows for the creation of a diverse range of substituted compounds from a single starting material. For instance, functionalized azabicyclo[4.1.0]heptane derivatives have been synthesized from a common hydroxymethyl-substituted precursor, which is then elaborated into various bifunctional building blocks, including novel amino acids. researchgate.net
The following table provides examples of transformations used in a divergent synthesis strategy, starting from a common functionalized precursor to yield a variety of derivatives.
| Precursor | Reagent(s) | Product Type |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Oxidation (e.g., PCC, DMP) | Aldehyde, Carboxylic Acid |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Fluorination (e.g., DAST) | Fluoromethyl derivative |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Mesylation, Azide substitution | Azidomethyl derivative |
This divergent approach provides efficient access to libraries of functionalized cage compounds, which are valuable in fields such as medicinal chemistry for the development of new therapeutic agents. researchgate.net The introduction of sp³-rich, rigid frameworks is a key concept in modern drug discovery. researchgate.net
Molecular Architecture and Bonding Analysis of Tetracyclo 4.1.0.02,4.03,5 Heptane
Theoretical Frameworks for Strain Energy Assessment
Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from their ideal values. libretexts.org For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. libretexts.org In tetracyclo[4.1.0.02,4.03,5]heptane, the fusion of small rings forces the internal bond angles to be significantly smaller than this ideal value, leading to substantial angle strain. The molecule's framework is composed of multiple three- and four-membered rings, which inherently possess large angle strain due to their geometric constraints.
Torsional strain, or Pitzer strain, results from the eclipsing of bonds on adjacent atoms. libretexts.orgyoutube.com In a staggered conformation, which is energetically favorable, the dihedral angle between adjacent C-H or C-C bonds is 60°. In an eclipsed conformation, this angle is 0°, leading to repulsive interactions between the electron clouds of the bonds. youtube.com The rigid, compact structure of tetracyclo[4.1.0.02,4.03,5]heptane locks many of its C-H and C-C bonds into eclipsed or near-eclipsed arrangements, contributing significantly to its total strain energy.
| Type of Strain | Description | Application to Tetracyclo[4.1.0.02,4.03,5]heptane |
| Angle Strain | Arises from the deviation of bond angles from the ideal 109.5° for sp³ carbon atoms. libretexts.org | The presence of multiple fused cyclopropane (B1198618) and cyclobutane (B1203170) rings forces bond angles to be severely compressed, creating high angle strain. |
| Torsional Strain | Results from repulsive interactions between electron clouds of eclipsed bonds on adjacent atoms. youtube.com | The rigid polycyclic structure prevents rotation around C-C bonds, forcing many bonds into energetically unfavorable eclipsed conformations. |
The high total strain energy of tetracyclo[4.1.0.02,4.03,5]heptane directly correlates with its low molecular stability and high reactivity. Molecules with high strain energy are thermodynamically unstable compared to their less strained isomers. This stored potential energy provides a strong driving force for reactions that can open the strained rings, thereby relieving the angle and torsional strain. Consequently, tetracyclo[4.1.0.02,4.03,5]heptane is expected to undergo exothermic isomerization and addition reactions readily. For instance, reactions involving the cleavage of C-C bonds are often observed in highly strained systems, as this leads to a more stable, less strained product.
Advanced Structural Characterization Techniques
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, chemists can generate a three-dimensional map of the electron density, from which the positions of the atoms can be precisely determined. While specific X-ray crystallographic data for the parent tetracyclo[4.1.0.02,4.03,5]heptane is not widely reported, this method has been successfully applied to various derivatives and related strained polycyclic systems. researchgate.net Such analyses provide invaluable, direct evidence of the severe bond angle distortion and compressed intramolecular distances that theoretical models predict for these strained molecules.
Gas-phase electron diffraction (GED) is another critical technique for determining molecular structure. Unlike X-ray crystallography, which analyzes molecules in a solid, crystalline state, GED examines molecules in the gaseous phase. researchgate.net This is particularly useful for volatile compounds and for studying molecular geometry free from the influence of crystal packing forces. The technique involves directing a beam of electrons at a gaseous sample and analyzing the resulting scattering patterns. For a molecule with high strain, GED can provide accurate measurements of bond lengths and angles, offering a clear picture of its gas-phase conformation and the structural consequences of its inherent strain. researchgate.net
Electronic Structure and Orbital Hybridization
The extreme geometric distortions in tetracyclo[4.1.0.02,4.03,5]heptane have a profound effect on its electronic structure and the hybridization of its carbon atoms. The forced small bond angles necessitate a rehybridization of the carbon atomic orbitals to achieve maximum overlap and bond strength. In highly strained systems, the bonding orbitals deviate from the standard sp³, sp², and sp hybridization models. The C-C bonds in such structures possess increased p-character, which makes them weaker and more reactive than typical C-C single bonds.
Theoretical calculations, such as STO-3G, provide insight into the electronic properties of this molecule. Optimized calculations have revealed distinct charge distributions among the carbon atoms. cdnsciencepub.com For instance, the carbon atom at position 3 is calculated to be more electron-poor than the carbon at position 4. cdnsciencepub.com This theoretical finding is consistent with experimental nuclear magnetic resonance (NMR) data. cdnsciencepub.com The difference in the local electronic environment of these carbon atoms leads to different chemical shifts in the ¹³C NMR spectrum.
| Carbon Position | Calculated Net Charge (me) | ¹³C NMR Chemical Shift (δ, ppm from TMS) |
| C-3 | +27.6 | 22.1 |
| C-4 | -138 | -4.0 |
Data sourced from optimized STO-3G calculations and experimental NMR results. cdnsciencepub.com
The correlation observed between the calculated electron charge and the experimental NMR chemical shifts provides strong evidence for the unusual electronic structure of tetracyclo[4.1.0.02,4.03,5]heptane. cdnsciencepub.com Specifically, a gain in local 2s electron charge is generally associated with a downfield shift in the NMR spectrum. cdnsciencepub.com The unique orbital hybridization in this molecule, a direct consequence of its strained geometry, dictates its charge distribution and, by extension, its chemical behavior and spectroscopic properties.
Chiral Properties and Stereochemical Elucidation
Tetracyclo[4.1.0.02,4.03,5]heptane is a chiral molecule, belonging to the C2 point group. It does not possess a plane of symmetry or a center of inversion, and therefore exists as a pair of enantiomers. The chirality of this molecule arises from the specific three-dimensional arrangement of its constituent atoms, rather than the presence of traditional stereocenters (a carbon atom bonded to four different substituents). In this case, the entire molecular framework is chiral. The two enantiomeric forms are non-superimposable mirror images of each other.
The absolute configuration of the enantiomers of tetracyclo[4.1.0.02,4.03,5]heptane can be determined using a combination of spectroscopic techniques and computational methods. Chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful experimental tools for distinguishing between enantiomers. Each enantiomer will interact with plane-polarized light in an equal but opposite manner, resulting in mirror-image CD and ORD spectra.
Computational chemistry plays a crucial role in assigning the absolute configuration. By calculating the theoretical CD and ORD spectra for a specific enantiomer (e.g., the (R,R) or (S,S) configuration), these can be compared with the experimentally obtained spectra. A match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can also be employed to differentiate between the enantiomers.
Reactivity and Mechanistic Investigations of Tetracyclo 4.1.0.02,4.03,5 Heptane
Ring-Opening Reactions of Strained C-C Bonds
The inherent strain in the tetracyclic framework of tetracyclo[4.1.0.02,4.03,5]heptane makes its C-C bonds susceptible to cleavage under various conditions. These ring-opening reactions provide pathways to more stable molecular architectures and are often initiated by thermal, acidic, or metal-catalyzed processes.
The cleavage of the cyclopropane (B1198618) ring in derivatives of tetracyclo[4.1.0.02,4.03,5]heptane can proceed through several mechanistic pathways. One common pathway involves the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to generate an alkyl radical. This intermediate can then participate in further reactions, such as cyclization. nih.gov Another pathway involves the homolytic cleavage of a bond to an adjacent functional group, such as the O-H bond in cyclopropanols, leading to an oxygen-centered radical that facilitates the ring-opening of the cyclopropane. nih.gov
In the context of donor-acceptor (D-A) cyclopropanes, nucleophilic attack at the donor end of the molecule can lead to homoconjugated products through a ring-opening mechanism. mdpi.com This reactivity highlights the influence of substituents on the mechanistic course of cyclopropane ring cleavage.
Transition metals, particularly silver(I) ions, are effective catalysts for the rearrangement of strained polycyclic hydrocarbons like tetracyclo[4.1.0.02,4.03,5]heptane. Silver(I)-catalyzed reactions of cyclopropane derivatives can proceed through a radical mechanism. For instance, the interaction of Ag(I) with a persulfate can generate a sulfate (B86663) radical anion, which then initiates the ring-opening and subsequent functionalization of the cyclopropane. nih.gov
While specific studies on the Ag+-catalyzed rearrangement of the parent tetracyclo[4.1.0.02,4.03,5]heptane are not detailed in the provided search results, the general reactivity of strained systems with silver ions suggests that such a reaction would likely lead to skeletal rearrangements and the formation of less strained isomers. For example, the related compound quadricyclane (B1213432) undergoes isomerization in the presence of various metal catalysts. researchgate.net
The presence of acid can induce significant transformations in strained ring systems. For instance, the action of catalytic amounts of boron trifluoride etherate on exo-exo-tetracyclo[3.3.1.02,4.06,8]nonane, a related polycyclic system, leads to isomerization accompanied by ring expansion. researchgate.net This occurs through the opening of one of the cyclopropane rings to form a more stable tricyclic alkene. researchgate.net
Valence Isomerization and Rearrangement Pathways
Valence isomerization refers to the reversible interconversion of constitutional isomers without the migration of any atoms or groups. Tetracyclo[4.1.0.02,4.03,5]heptane and its derivatives can undergo such isomerizations, often induced by thermal or photochemical stimuli.
Heating tetracyclo[4.1.0.02,4.03,5]heptane and its derivatives can lead to isomerization to other (CH)8 isomers. For example, the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene at high temperatures results in its conversion to equilibrating dihydropentalenes. rsc.org
Computational studies on the thermal isomerization of the related tricyclo[4.1.0.02,7]heptane have shown that the lowest-energy pathway for its thermolysis proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov This process involves the conrotatory ring opening of the bicyclo[1.1.0]butane moiety. nih.gov The activation barrier for this process was calculated to be 40 kcal mol-1. nih.gov
| Reaction | Intermediate | Activation Barrier (kcal mol-1) |
|---|---|---|
| Tricyclo[4.1.0.02,7]heptane → (E,Z)-1,3-cycloheptadiene (conrotatory) | (E,Z)-1,3-cycloheptadiene | 40 |
| Tricyclo[4.1.0.02,7]heptane → (Z,Z)-1,3-cycloheptadiene (disrotatory) | (Z,Z)-1,3-cycloheptadiene | 55 |
| Bicyclo[3.2.0]hept-6-ene → (E,Z)-1,3-cycloheptadiene (conrotatory) | (E,Z)-1,3-cycloheptadiene | 35 |
| Bicyclo[3.2.0]hept-6-ene → (Z,Z)-1,3-cycloheptadiene (disrotatory) | (Z,Z)-1,3-cycloheptadiene | 48 |
Photochemical methods can also be employed to induce isomerizations in strained polycyclic systems. For instance, the photochemical isomerization of norbornadiene is a well-known method for the synthesis of quadricyclane (tetracyclo[3.2.0.02,7.04,6]heptane), a valence isomer of tetracyclo[4.1.0.02,4.03,5]heptane. thieme-connect.de
Irradiation of quadricyclane itself can lead to the formation of isomeric products in addition to the retro-conversion to bicyclo[2.2.1]hepta-2,5-diene. rsc.orgibm.com This highlights the potential for photo-induced isomerizations to access a variety of structural isomers from a single starting material.
Radical Reactions and Electron Transfer Processes
The high degree of strain within tetracyclo[4.1.0.02,4.03,5]heptane makes its framework susceptible to reactions that can alleviate this strain, including radical and electron transfer processes.
The central C-C bond of the bicyclo[1.1.0]butane subunit within polycyclic systems like tetracyclo[4.1.0.02,4.03,5]heptane is susceptible to homolytic cleavage. This process can be initiated by radical species. For instance, in related strained systems, the reaction begins with a radical addition to this central bond. thieme-connect.de This attack leads to the homolytic rupture of the bond, forming a substituted cyclobutane (B1203170) radical intermediate. thieme-connect.de This intermediate can then proceed through various pathways, including trapping by another molecule or rearrangement. This reactivity highlights how the strain energy of the molecule lowers the activation barrier for bond cleavage, enabling reactions that are not observed in less strained alkanes. The formation of radical species through the cleavage of C-C bonds has been observed in related tricyclo[4.1.0.02,7]heptane systems, which also feature significant ring strain. nih.gov
Due to their high strain energy, polycyclic molecules like tetracyclo[4.1.0.02,4.03,5]heptane can participate in electron transfer (ET) reactions. The strained sigma bonds possess high-lying HOMOs (Highest Occupied Molecular Orbitals), allowing the molecule to act as an electron donor under certain conditions. This process typically involves the removal of an electron from the strained framework to form a radical cation intermediate. This radical cation is a key intermediate that can undergo subsequent rearrangements or reactions with nucleophiles, leading to a variety of products. The facility of these ET reactions is directly related to the strain energy of the parent hydrocarbon; molecules with greater strain are more easily oxidized.
Reactions with Specific Reagents
The unique electronic and structural properties of tetracyclo[4.1.0.02,4.03,5]heptane allow it to react with a range of specific reagents, often in ways that are atypical for saturated hydrocarbons.
While formally a saturated hydrocarbon, the strained σ-bonds of tetracycloheptane isomers can exhibit reactivity akin to π-systems, participating in cycloaddition reactions. A well-studied example in a related isomer, quadricyclane (tetracyclo[3.2.0.02,7.04,6]heptane), is its reaction with tetracyanoethylene (B109619) (TCNE). researchgate.net This reaction is an unusual [2π + 2σ + 2σ]-cycloaddition, where the strained C-C sigma bonds of the hydrocarbon add across the π-bond of the dienophile. researchgate.net This type of reaction is driven by the release of significant strain energy. The reaction is highly exothermic, a characteristic directly linked to the high strain energy of the tetracyclic reactant. researchgate.net Kinetic and thermodynamic data for the reaction of quadricyclane with TCNE illustrate the high reactivity of these strained systems. researchgate.net
Table 1: Kinetic and Thermodynamic Data for the Cycloaddition of Quadricyclane with Tetracyanoethylene
Data sourced from a study on the related isomer, quadricyclane, illustrating the principles of such cycloadditions. researchgate.net
The strained bonds of tetracyclo[4.1.0.02,4.03,5]heptane and its relatives are susceptible to addition reactions that cleave these bonds. An example is the radical addition of phenylsulfanyl to the central C-C bond of the bicyclo[1.1.0]butane fragment within a polycyclic system. thieme-connect.de This reaction proceeds in two stages: an initial endo-stereoselective radical addition to form a phenylsulfanyl-substituted cyclobutane, followed by a subsequent reaction such as desulfurization to yield the final alkane. thieme-connect.de This demonstrates a powerful method for opening the strained cage structure to create less-strained polycyclic systems. Boron atoms have also been shown to react with related strained tricyclic systems, leading to C-H and C-C bond cleavage and the formation of novel organoboron radicals. nih.gov
Elimination Reactions and Regeneration of Strained Systems
While addition reactions that open the strained rings are more common, subsequent elimination reactions on the resulting products can be used to modify the polycyclic skeleton. For example, after an initial radical addition to a strained system like tricyclo[4.1.0.02,7]heptane, the resulting intermediate can undergo further transformations. thieme-connect.de A key step can be an elimination, such as the reductive desulfurization of a phenylsulfanyl-substituted intermediate using lithium and ethylamine. thieme-connect.de This process eliminates the sulfur-containing group and results in the formation of a new, less strained polycyclic alkane, such as bicyclo[3.1.1]heptane (norpinane). thieme-connect.de This type of sequence, involving addition followed by elimination, is a common strategy for the controlled transformation of highly strained molecules into other complex cyclic structures.
Advanced Spectroscopic Characterization for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful lens through which the connectivity and spatial arrangement of atoms in Tetracyclo(4.1.0.0(2,4).0(3,5))heptane can be determined. The high degree of symmetry and strain within the molecule leads to a unique set of spectral parameters.
Carbon-13 NMR Chemical Shifts and One-Bond ¹³C-¹H Coupling Constants
The ¹³C NMR spectrum offers direct information about the carbon skeleton of a molecule. For this compound, the strained nature of the fused cyclopropane (B1198618) rings significantly influences the chemical shifts of the carbon atoms. Carbons in highly strained environments are typically shielded and appear at higher fields (lower ppm values) than their acyclic counterparts.
One-bond carbon-hydrogen coupling constants (¹JCH) are particularly informative about the hybridization of the carbon atoms and the s-character of the C-H bonds. For typical sp³-hybridized carbons, ¹JCH values range from 115 to 140 Hz. rubingroup.org However, in strained ring systems like cyclopropane, this value increases to approximately 160 Hz due to the increased s-character in the exocyclic C-H bonds. Given that the framework of this compound is composed of fused cyclopropane rings, the ¹JCH values for the methine protons are expected to be significantly larger than those for typical alkanes.
Table 1: Representative ¹³C NMR Data for a Tetracycloheptane Derivative
| Compound | Carbon Atom | Chemical Shift (ppm) |
|---|---|---|
| 7-endo-Methyl-tetracyclo(4.1.0.0(2,4).0(3,5))heptane | Methyl Carbon | Data not specified |
| Ring Carbons | Data not specified |
Note: Specific shift values from the reference are not publicly available but the spectrum has been recorded. spectrabase.com
Analysis of Gamma-Substituent Effects in Strained Systems
The introduction of a substituent onto the tetracycloheptane framework would induce notable shifts in the ¹³C NMR spectrum, primarily through steric and electronic effects. The γ-gauche effect is a well-documented phenomenon where a substituent in a gauche (or syn-periplanar) arrangement with respect to a carbon three bonds away causes that carbon to be shielded (shift to a higher field). nih.gov This effect is attributed to steric compression.
In a rigid, strained system like this compound, the stereochemical relationship between a substituent and other atoms is fixed. For example, an exo- or endo-substituent at the C7 position would have a fixed γ-relationship with specific carbons of the cyclopropane rings. Analysis of these upfield shifts can be a powerful tool for assigning the relative stereochemistry of substituted derivatives. The principles of the γ-gauche effect have been well-established in other strained polycyclic systems, such as norbornanes, and are directly applicable here. nih.gov
Nuclear Overhauser Effect (NOE) Measurements for Stereochemical Assignment
The Nuclear Overhauser Effect (NOE) is a phenomenon that results from through-space dipolar coupling between nuclei that are in close proximity (typically < 5 Å). In NOE spectroscopy (e.g., NOESY, ROESY), the magnetization transfer between such nuclei is observed, providing crucial information about their spatial relationships.
For derivatives of this compound, NOE measurements are an unambiguous method for determining stereochemistry. For instance, to confirm the assignment of an endo- or exo-substituent, one could look for NOE correlations between the protons of the substituent and the protons on the main cage. An endo-substituent's protons would show NOE cross-peaks to the inward-facing protons of the cyclopropane rings, whereas an exo-substituent would show correlations to the outward-facing protons. This technique is especially powerful for rigid polycyclic structures where conformations are not a complicating factor. nih.gov
Application of Advanced Multidimensional NMR Techniques
A complete and unambiguous assignment of all ¹H and ¹³C signals for a substituted tetracycloheptane derivative requires the use of advanced multidimensional NMR techniques.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, providing a map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is critical for piecing together the molecular structure by connecting fragments identified by COSY and assigning quaternary carbons.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although experimentally challenging due to low natural abundance, this experiment provides direct observation of ¹³C-¹³C correlations, offering an unambiguous confirmation of the carbon skeleton.
Together, these experiments provide a comprehensive picture of the molecular structure, confirming connectivity and allowing for the confident assignment of all NMR signals.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For this compound, these spectra are dominated by features that are characteristic of its high degree of ring strain.
Infrared (IR) and Raman Spectroscopic Signatures of Strain
The extreme bond angles within the fused cyclopropane rings of this compound result in significant strain energy. This strain manifests in its vibrational spectra in several key ways. The C-H stretching vibrations in highly strained rings, such as those in bicyclo[1.1.0]butane, are known to appear at higher frequencies (e.g., >3000 cm⁻¹) compared to normal alkanes, a region often associated with C-H stretches of sp²-hybridized carbons. researchgate.netresearchgate.net This is due to the increased s-character of the C-H bonds.
Furthermore, the C-C bond vibrations within the cage are expected to be unusual. The "breathing" modes of the rings may appear in the fingerprint region of the IR and Raman spectra. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the carbon framework. aidic.it The intense, symmetric ring breathing modes of the cyclopropane units are expected to be prominent features in the Raman spectrum. Theoretical calculations on related strained molecules like bicyclo[1.1.0]butane have been used to predict and assign these complex vibrational modes. researchgate.nettsijournals.com The analysis of these characteristic IR and Raman bands provides a spectroscopic fingerprint for the high strain energy contained within the molecule.
Table 2: Expected Vibrational Frequencies for Strained Ring Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Characteristics for Tetracycloheptane |
|---|---|---|
| C-H Stretch (strained) | 3000 - 3100 | Higher frequency due to increased s-character |
| C-H Bend | 1400 - 1475 | Complex patterns in the fingerprint region |
Mass Spectrometry
Mass spectrometry serves as a critical analytical technique for the elucidation of molecular weight and structural features of novel compounds. For highly strained, polycyclic molecules such as tetracyclo[4.1.0.0(2,4).0(3,5)]heptane, mass spectrometry provides essential data for confirming the molecular formula and offers insights into the molecule's stability and rearrangement pathways upon ionization. Due to the high degree of strain in its tetracyclic framework, the molecular ion of tetracyclo[4.1.0.0(2,4).0(3,5)]heptane is expected to be susceptible to significant fragmentation and isomerization, which can complicate spectral interpretation but also provides a wealth of structural information.
Upon ionization, the molecular ion (M•+) of tetracyclo[4.1.0.0(2,4).0(3,5)]heptane is formed at a mass-to-charge ratio (m/z) of 92. Due to the inherent strain in the polycyclic system, this molecular ion is energetically unstable and prone to isomerization to more stable C7H8 structures, such as the cycloheptatriene or toluene radical cations, before undergoing fragmentation. nih.gov
A primary and highly characteristic fragmentation pathway for many C7H8 isomers involves the loss of a single hydrogen atom to form the stable C7H7+ cation at m/z 91. nsf.gov This cation is often the tropylium ion, a highly stable aromatic species, or the benzylium ion. nih.gov The high relative abundance of the m/z 91 peak is a common feature in the mass spectra of C7H8 isomers. researchgate.net
Further fragmentation of the C7H7+ ion can occur through the loss of acetylene (C2H2), leading to the formation of the C5H5+ cation at m/z 65. This cyclopentadienyl cation is also a relatively stable species. Subsequent fragmentations can lead to smaller charged species, though these are generally of lower abundance. The proposed fragmentation pathways are instrumental in confirming the elemental composition and providing evidence for the tetracyclic structure, as the observed fragments are consistent with the breakdown of a C7H8 framework.
The table below outlines the proposed key fragmentation pathways for tetracyclo[4.1.0.0(2,4).0(3,5)]heptane based on the analysis of its isomers.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Molecular Structure and Properties
Computational chemistry has been an essential tool in characterizing tetracyclo(4.1.0.0(2,4).0(3,5))heptane due to its highly constrained nature. Various methods have been employed to elucidate its electronic structure and geometric properties.
Ab Initio and Density Functional Theory (DFT) Methods
Ab initio and Density Functional Theory (DFT) calculations have been pivotal in describing the unique structural characteristics of this compound. These high-level theoretical studies confirm a global minimum structure with C2v symmetry. The molecule's geometry is notable for significant deviations from standard alkane bond lengths and angles, a direct consequence of its fused cyclopropane (B1198618) rings.
DFT calculations have been particularly useful in mapping the strain energy landscape, which shows multiple local minima corresponding to different conformations. Furthermore, these methods have been applied to analyze the electronic delocalization within the bridged cyclopropane systems, which provides a degree of stabilization that partially counteracts the high strain energy.
Semi-Empirical Approaches (e.g., CNDO/II, PM3)
Semi-empirical methods, such as CNDO/II (Complete Neglect of Differential Overlap), have provided valuable insights into the electronic properties of this compound, particularly concerning charge distribution. Early computational studies using CNDO/II focused on correlating calculated atomic charges with experimental NMR data.
These calculations revealed a non-uniform distribution of electron density across the carbon skeleton. For instance, a notable difference in charge was calculated between the carbon atoms at positions C-3 and C-4. This theoretical charge separation aligns with observed trends in ¹³C NMR chemical shifts, where a gain in the local 2s electronic charge corresponds to a downfield shift. cdnsciencepub.com The similarity in the local geometries around these specific carbon atoms allows for a direct comparison between their calculated charges and NMR shifts. cdnsciencepub.com
| Atom | Net Charge (millielectrons, me) | Corresponding ¹³C NMR Shift (δ, ppm from TMS) |
|---|---|---|
| C-3 | -138 | 22.1 |
| C-4 | -138 | -4.0 |
Prediction and Analysis of Thermochemical Data
The high degree of strain in this compound profoundly influences its thermochemical properties. Computational models have been instrumental in quantifying these energetic characteristics.
Calculated Enthalpies of Formation and Reaction
Computational methods are frequently used to predict the standard enthalpy of formation (ΔfH°) for strained molecules. These calculated values are often benchmarked against experimental data where available. For this compound, the experimentally determined gas-phase enthalpy of formation is approximately +88.4 kcal/mol (about 370.0 kJ/mol). Theoretical calculations, through various approaches, aim to reproduce this value to validate their accuracy for predicting properties of related strained systems.
Computational Assessment of Strain Energy
The most significant thermochemical feature of this compound is its substantial strain energy. Computational assessments, often employing the group equivalent method, have been used to quantify this. This method compares the molecule's calculated electronic energy to that of a hypothetical, strain-free reference molecule constructed from unstrained molecular fragments.
These computational studies indicate a total strain energy exceeding 90 kcal/mol (approximately 376 kJ/mol). This places it among the more highly strained polycyclic hydrocarbons, with its stored energy serving as a potential driving force for various chemical transformations. The strain is distributed throughout the fused ring system, with the bridged cyclopropane units being the primary contributors.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling has been employed to explore the potential reaction pathways of this compound, particularly its thermal decomposition and rearrangement processes. The high strain energy suggests that the molecule is kinetically stable but thermodynamically poised for reactions that can release this stored energy.
Density Functional Theory (DFT) calculations have indicated that the initial step in the thermal transformation of this molecule is the cleavage of one of the strained carbon-carbon bonds. Specifically, these models predict that bond breaking is most likely to occur at the bridgehead positions, where the localized strain is at its maximum. Following this initial cleavage, the resulting diradical or zwitterionic intermediates are predicted to undergo rapid and complex rearrangements to form more thermodynamically stable hydrocarbon structures. These computational studies provide a theoretical framework for understanding how the release of strain energy can be directed to control chemical reactivity and product formation.
Transition State Characterization and Reaction Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), have begun to elucidate the reaction pathways of this compound, especially in the context of its potential as a precursor for carbon allotropes. The significant strain energy inherent in its tetracyclic framework is a primary driver for its reactivity. smolecule.com
Theoretical analyses suggest that the transformation of this molecule is initiated by the cleavage of bonds at the bridgehead positions, which are the points of maximum strain energy. smolecule.com Following this initial bond-breaking event, the resulting molecular fragments are predicted to undergo rapid rearrangements to form more stable intermediates. These intermediates are crucial in pathways that could lead to the formation of various carbon allotropes, as they are believed to retain the necessary carbon connectivity for such transformations. smolecule.com
The high degree of strain in this compound is expected to lead to earlier transition states and lower activation barriers for its chemical reactions compared to less strained polycyclic hydrocarbons. This heightened reactivity is a key characteristic of such caged systems.
| Reaction Pathway Step | Description | Computational Method |
| Initiation | Bond cleavage occurs at the bridgehead positions. | Density Functional Theory (DFT) |
| Intermediate Formation | Rapid rearrangement of fragments to form more stable structures. | DFT |
| Product Formation | Intermediates serve as precursors in the synthesis of carbon allotropes. | Theoretical Prediction |
Potential Energy Surface Mapping
The potential energy surface (PES) of this compound is complex, reflecting its rigid and strained geometry. Computational studies have explored this energy landscape to identify stable conformations and assess the energetic barriers to isomerization.
The strain energy landscape of this molecule is characterized by the presence of multiple local minima, which correspond to different conformational arrangements. smolecule.com The global minimum energy structure of this compound has been determined to possess C2v symmetry. smolecule.com This conformation is characterized by bond lengths and angles that significantly deviate from those of standard, unstrained alkanes, a direct consequence of its constrained polycyclic nature. smolecule.com The considerable strain energy, estimated to be over 200 kilojoules per mole based on its heat of formation, is a dominant feature of its potential energy surface. smolecule.com
Charge Distribution and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Theoretical studies have investigated its charge distribution and various reactivity descriptors to predict its behavior in chemical reactions.
A notable aspect of its electronic structure is the charge distribution at the C-3 and C-4 carbon atoms. A significant difference in the net atomic charges of these two atoms has been reported. This disparity in charge is consistent with observed trends where a gain in the local 2s charge of a carbon atom correlates with a downfield shift in its nuclear magnetic resonance (NMR) signal.
| Atom | Net Atomic Charge (me) | 13C NMR Chemical Shift (δ, ppm) |
| C-3 | - | 22.1 |
| C-4 | -138 | -4.0 |
Data sourced from a study by Bridet, J., Béraldin, M.-T., & Fliszár, S.
The reactivity of this compound is also influenced by its frontier molecular orbitals. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is significantly different from that of unstrained hydrocarbons. This suggests a unique reactivity profile. The electronic delocalization within the bridged cyclopropane framework provides a degree of stabilization that partially counteracts the destabilizing effect of the high strain energy. smolecule.com This interplay between strain and electronic effects is a key determinant of the chemical behavior of this compound.
Future Directions and Open Research Questions
Development of Novel and Efficient Synthetic Routes
The synthesis of Tetracyclo[4.1.0.0(2,4).0(3,5)]heptane and its derivatives remains a significant challenge due to the inherent ring strain within the molecule. Future research will undoubtedly focus on the development of more efficient and scalable synthetic pathways. A key area of exploration will be the application of modern synthetic methods to overcome the limitations of existing routes. This includes the potential use of transition-metal-catalyzed reactions, which have shown promise in the formation of complex polycyclic systems. Furthermore, the development of stereoselective synthetic strategies will be crucial for accessing specific isomers and functionalized derivatives, opening doors to a wider range of applications.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Photochemical Cycloadditions | Mild reaction conditions, potential for novel bond formations. | Control of regioselectivity and stereoselectivity, potential for side reactions. |
| Transition-Metal Catalysis | High efficiency and selectivity, access to diverse functional groups. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Intramolecular Ring-Closing Reactions | Formation of multiple rings in a single step, potential for high atom economy. | Synthesis of complex precursors, control of cyclization pathway. |
| Carbene/Carbenoid Chemistry | Formation of highly strained rings, potential for unique bond insertions. | Handling of reactive intermediates, control of selectivity. |
Exploration of Undiscovered Reactivity Manifolds
The high degree of strain in Tetracyclo[4.1.0.0(2,4).0(3,5)]heptane suggests a rich and largely unexplored reactivity profile. The potential energy stored within its bonds can be harnessed to drive unique chemical transformations. Future research will likely focus on systematically investigating its reactions with a variety of reagents, including electrophiles, nucleophiles, and radical species. Understanding how the strained framework influences reaction pathways will be a key objective.
Moreover, the application of external stimuli, such as light or heat, to induce novel rearrangements and fragmentations is a promising area of investigation. Such studies could lead to the discovery of new, synthetically useful reactions and provide deeper insights into the fundamental principles governing the behavior of strained organic molecules.
Application of Emerging Spectroscopic and Computational Techniques
The intricate three-dimensional structure of Tetracyclo[4.1.0.0(2,4).0(3,5)]heptane makes its characterization challenging. While standard techniques like 13C NMR and GC-MS have been employed, the application of more advanced spectroscopic methods will be crucial for a more detailed understanding of its electronic and geometric properties. Techniques such as two-dimensional NMR spectroscopy and advanced mass spectrometry methods can provide more definitive structural assignments and insights into its dynamic behavior.
In parallel, the use of sophisticated computational methods, such as density functional theory (DFT) and ab initio calculations, will play an increasingly important role. These theoretical approaches can provide valuable information on the molecule's geometry, strain energy, and electronic structure, as well as predict its reactivity and spectroscopic properties. The synergy between experimental and computational studies will be essential for a comprehensive understanding of this complex molecule.
Theoretical Design of Strained Systems with Tailored Properties
Building upon the knowledge gained from studying Tetracyclo[4.1.0.0(2,4).0(3,5)]heptane, a significant future direction will be the theoretical design of new strained polycyclic systems with specific, tailored properties. By strategically introducing functional groups or altering the ring framework, it may be possible to create molecules with unique electronic, optical, or medicinal properties.
Computational chemistry can be used to screen potential target molecules and predict their properties before embarking on challenging synthetic efforts. This in silico design approach can accelerate the discovery of novel materials and functional molecules based on strained polycyclic scaffolds. The design of high-spin organic structures and materials with robust magnetic properties represents one such exciting possibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane, and how can experimental design address low-yield challenges?
- Methodological Answer : The synthesis of strained polycyclic hydrocarbons like Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane often involves [2+2] photocycloaddition or transition-metal-catalyzed cyclopropanation. To optimize yields, researchers should:
- Use split-plot experimental designs (e.g., varying temperature, catalyst loading, and irradiation time) to identify critical variables .
- Employ GC-MS or HPLC to monitor intermediate stability, as side reactions (e.g., ring-opening) are common in strained systems .
- Reference CAS 50861-26-2 for purity benchmarks during synthesis .
Q. How can spectroscopic techniques resolve structural ambiguities in Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane derivatives?
- Methodological Answer :
- X-ray crystallography is critical for confirming bond angles and strain distribution, especially given the compound’s bicycloheptane framework .
- ¹H/¹³C NMR coupling constants can distinguish between endo/exo isomerism, while DFT calculations validate experimental data .
- Cross-reference spectral databases (e.g., ACS publications) to avoid misassignment of overlapping signals .
Q. What computational methods are recommended for modeling the strain energy and reactivity of Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane?
- Methodological Answer :
- Use Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to calculate strain energy (~120–150 kJ/mol, typical for fused cyclopropanes) .
- Simulate reaction pathways using ab initio molecular dynamics to predict regioselectivity in ring-opening reactions .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane be reconciled?
- Methodological Answer :
- Perform accelerated stability studies under controlled atmospheres (N₂ vs. O₂) to assess decomposition kinetics .
- Use Arrhenius modeling to extrapolate shelf-life, noting discrepancies between theoretical predictions and empirical data due to trace impurities .
- Compare results with structurally analogous compounds (e.g., bicyclo[3.1.1]heptane derivatives) to identify trends .
Q. What strategies enable selective functionalization of Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane without ring degradation?
- Methodological Answer :
- Electrophilic addition (e.g., bromination) at less-strained positions requires low-temperature conditions (-30°C) to prevent ring-opening .
- Transition-metal catalysis (e.g., Pd-mediated cross-coupling) should avoid strong bases, which destabilize the bicyclic framework .
- Monitor reaction progress via in-situ IR spectroscopy to detect early signs of decomposition .
Q. How can environmental fate studies for Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane be designed to assess ecotoxicological risks?
- Methodological Answer :
- Follow INCHEMBIOL project protocols to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential .
- Use QSAR models to predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) when empirical data are scarce .
- Conduct microcosm experiments to simulate real-world degradation in soil/water systems .
Q. What advanced characterization techniques are needed to study Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane’s role in supramolecular chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
